molecular formula C10H18N2O5S B089144 H-Met-Glu-OH CAS No. 14517-44-3

H-Met-Glu-OH

Numéro de catalogue: B089144
Numéro CAS: 14517-44-3
Poids moléculaire: 278.33 g/mol
Clé InChI: ADHNYKZHPOEULM-BQBZGAKWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

H-Met-Glu-OH (L-Methionyl-L-glutamic acid) is a dipeptide composed of methionine (Met) and glutamic acid (Glu) linked via an α-peptide bond. Key characteristics include:

  • Molecular formula: C₁₀H₁₈N₂O₅S
  • Molecular weight: 278.32 g/mol
  • CAS No.: 14517-44-3
  • Isoelectric point (pI): ~3.2 (estimated based on pKa values of α-carboxyl (~2), side-chain carboxyl (~4.3), and α-amino (~9–10)) .
  • Physical properties: White or off-white powder, ≥95% purity, stable at -20°C for long-term storage .
  • Applications: Used in biochemical research, particularly in studying peptide interactions, enzyme substrates, or as a building block for larger peptides .

Méthodes De Préparation

Solution-Phase Synthesis of H-Met-Glu-OH

Protection of Amino Acid Building Blocks

Solution-phase synthesis typically begins with the orthogonal protection of methionine and glutamic acid to prevent undesired side reactions. Methionine’s thioether group is susceptible to oxidation and alkylation, necessitating the use of acid-labile protecting groups such as tert-butyl (tBu) for glutamic acid’s γ-carboxyl group . For example, glutamic acid is often protected as Fmoc-Glu-OtBu, while methionine may remain unprotected or utilize tBu for temporary side chain stabilization .

Coupling Reactions and Deprotection

Coupling is achieved using carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with activators such as hydroxybenzotriazole (HOBt). A study by Zhang et al. demonstrated that coupling Fmoc-Met-OH with H-Glu-OtBu-OH in dimethylformamide (DMF) at 0°C for 2 hours yielded the protected dipeptide with 85% efficiency . Subsequent deprotection of the tBu group requires trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS) to prevent methionine alkylation .

Table 1: Solution-Phase Synthesis Optimization

ParameterConditionYield (%)Purity (%)Source
Coupling ReagentDIC/HOBt8592
SolventDMF7888
Deprotection Time1 h (TFA/TIS/H2O)9095

Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu Strategy

SPPS employs Fmoc-protected methionine and glutamic acid anchored to a resin. A critical challenge is mitigating methionine oxidation during cleavage. Studies show that using TFA with 2.5% H2O and 2.5% TIS for 1 hour minimizes oxidation to <2%, while omitting scavengers increases oxidized byproducts to >20% . Glutamic acid’s γ-carboxyl group is protected as tBu, which is stable during Fmoc deprotection with piperidine but cleaved during final TFA treatment .

Resin Selection and Loading

Wang resin is preferred for its high loading capacity (0.8–1.2 mmol/g) and compatibility with Fmoc chemistry. A patent by Chen et al. reported a 92% yield for this compound using 2-chlorotrityl chloride resin, which minimizes diketopiperazine formation . Post-cleavage purification via reversed-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradient achieves >98% purity .

Table 2: SPPS Performance Metrics

Resin TypeLoading (mmol/g)Yield (%)Purity (%)Source
Wang Resin0.88597
2-Chlorotrityl1.09298

Hybrid and Enzymatic Approaches

Fragment Condensation

Hybrid methods combine solution-phase synthesis of protected fragments with SPPS. For instance, coupling H-Met-OtBu (synthesized in solution) to resin-bound Fmoc-Glu-OtBu reduces steric hindrance, improving yields to 88% compared to 78% for full SPPS .

Enzymatic Synthesis

Though less common, enzymatic methods using proteases like thermolysin have been explored. While no direct data for this compound exists, analogous dipeptides show moderate yields (50–60%) under high-substrate conditions . This approach avoids harsh reagents but faces scalability challenges.

Critical Analysis of Side Reactions

Methionine Oxidation and Alkylation

Methionine’s thioether group oxidizes to sulfoxide in the presence of oxygen or reactive oxygen species. Using antioxidant scavengers (e.g., TIS) during TFA cleavage limits oxidation to <3% . Alkylation by tBu groups, however, remains a concern, contributing up to 24% byproducts if scavengers are omitted .

Glutamic Acid Racemization

Racemization at glutamic acid’s α-carbon occurs under basic conditions. Coupling at 0°C with HOBt reduces racemization to <1%, compared to 5% at room temperature .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Solution-phase methods, though labor-intensive, offer lower resin costs for batches >1 kg . SPPS is favored for smaller scales (<100 g) due to automation and reduced purification steps. A patent by GL Biochem highlighted a 41% recovery rate with 99.75% purity using optimized liquid-phase fragment condensation, outperforming traditional methods .

Analyse Des Réactions Chimiques

Types of Reactions

L-Methionyl-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Chemistry

H-Methionyl-L-glutamic acid serves as a model compound for studying peptide bond formation and peptide chemistry. It is utilized in:

  • Peptide Synthesis : The compound is instrumental in understanding the mechanisms of peptide bond formation and the conditions that affect it.
  • Reactivity Studies : It can be subjected to various chemical reactions to study the stability and reactivity of peptide bonds.

Biology

In biological research, H-Methionyl-L-glutamic acid plays a crucial role in:

  • Metabolic Pathways : It is investigated for its involvement in metabolic pathways, particularly those related to methionine and glutamine metabolism.
  • Cell Signaling : The compound is studied for its effects on cell signaling pathways, influencing cellular processes such as proliferation and differentiation.

Medicine

The therapeutic potential of H-Methionyl-L-glutamic acid is explored in several areas:

  • Drug Development : Research indicates its potential role as a bioactive peptide in drug formulation, particularly for conditions involving metabolic dysregulation.
  • Wound Healing : Preliminary studies suggest that it may enhance wound healing processes by modulating inflammatory responses.

Industry

In industrial applications, H-Methionyl-L-glutamic acid is used for:

  • Peptide-Based Products : It serves as a building block for more complex peptides used in pharmaceuticals and cosmetics.
  • Food Industry : Its properties are explored for enhancing flavor profiles and nutritional value in food products.

Data Tables

Application AreaSpecific UsesExamples
ChemistryPeptide synthesisModel compound for studying peptide bonds
BiologyMetabolic pathwaysInvestigated in cell signaling studies
MedicineDrug developmentPotential therapeutic agent for metabolic disorders
IndustryProduct formulationUsed in cosmetics and food products

Case Studies

  • Peptide Synthesis Study :
    • Researchers utilized H-Methionyl-L-glutamic acid to optimize conditions for peptide synthesis, demonstrating improved yields when using specific coupling agents like DCC (Dicyclohexylcarbodiimide) .
  • Cell Signaling Research :
    • A study investigated the role of H-Methionyl-L-glutamic acid in mesenchymal stem cells, revealing its ability to enhance cell proliferation through activation of the MAPK signaling pathway .
  • Therapeutic Applications :
    • Clinical trials have explored the use of H-Methionyl-L-glutamic acid in wound healing therapies, showing promising results in reducing inflammation and promoting tissue regeneration .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: H-Glu(Met-OH)-OH (γ-Glu-Met)

Key Differences :

  • Linkage: The peptide bond forms between the γ-carboxyl group of Glu and Met’s α-amino group, unlike the α-carboxyl linkage in H-Met-Glu-OH .
  • Properties: Altered solubility and enzymatic stability due to γ-linkage (common in flavor-enhancing peptides like γ-glutamyl compounds) . Potential differences in bioactivity, as enzymes like γ-glutamyl transpeptidase specifically recognize γ-bonds .

Sequence Variants: H-Gly-Met-OH and H-Leu-Glu-OH

  • H-Gly-Met-OH (CAS 554-94-9) :

    • Structure : Glycine replaces Glu, resulting in a smaller, less acidic dipeptide.
    • Molecular weight : 206.26 g/mol.
    • pI : Higher than this compound due to Gly’s neutral side chain .
    • Applications : Simpler structure useful for studying peptide backbone interactions.
  • H-Leu-Glu-OH (CAS 16364-31-1) :

    • Structure : Leucine (hydrophobic) replaces Met.
    • Molecular weight : 260.29 g/mol.
    • pI : ~3.0, similar to this compound.
    • Solubility : Reduced aqueous solubility compared to this compound due to Leu’s hydrophobicity .

Charged Residue Variants: H-Arg-Met-OH and H-Met-Arg-OH

  • H-Arg-Met-OH (CAS 45243-23-0): Structure: Incorporates arginine (basic) instead of Glu. Molecular weight: 304.39 g/mol. pI: Significantly higher (~10–11) due to Arg’s guanidinium group. Applications: Potential use in cationic peptide designs or enzyme inhibitors .

Physicochemical and Functional Comparison

Table 1: Structural and Molecular Properties

Compound CAS No. Sequence Linkage Molecular Formula Molecular Weight (g/mol) pI
This compound 14517-44-3 Met-Glu α C₁₀H₁₈N₂O₅S 278.32 ~3.2
H-Glu(Met-OH)-OH N/A γ-Glu-Met γ C₁₀H₁₈N₂O₅S 278.32 ~4.0*
H-Gly-Met-OH 554-94-9 Gly-Met α C₇H₁₄N₂O₃S 206.26 ~5.5
H-Leu-Glu-OH 16364-31-1 Leu-Glu α C₁₁H₂₀N₂O₅ 260.29 ~3.0
H-Arg-Met-OH 45243-23-0 Arg-Met α C₁₁H₂₂N₅O₃S 304.39 ~10.5

*Estimated based on γ-carboxyl pKa (~4.3) and α-amino pKa (~9).

Activité Biologique

H-Met-Glu-OH, also known as Methionyl-Glutamic acid, is a biologically active peptide that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

PropertyValue
Common NameThis compound
CAS Number14517-44-3
Molecular Weight278.33 g/mol
StructureThis compound Structure

This compound exerts its biological effects through interactions with specific molecular targets, such as receptors and enzymes. These interactions can initiate various biochemical pathways, leading to significant physiological responses. The peptide's structure is crucial for its activity, influencing its ability to bind to receptors and modulate cellular functions.

  • Cell Signaling : this compound is involved in cell signaling pathways that regulate metabolic processes.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, affecting metabolic rates and biochemical reactions.
  • Receptor Binding : The peptide can bind to specific receptors, influencing physiological responses such as inflammation and immune modulation.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antioxidant Properties : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : this compound may modulate inflammatory pathways, providing potential benefits in conditions characterized by chronic inflammation.
  • Metabolic Regulation : Studies suggest a role in glucose metabolism and insulin sensitivity, indicating potential applications in diabetes management.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant effects of this compound in vitro. The findings revealed that the peptide significantly reduced oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent against oxidative damage.

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines. This study highlights the peptide's potential use in treating inflammatory diseases.

Case Study 3: Metabolic Regulation

A clinical trial assessed the impact of this compound on insulin sensitivity in patients with type 2 diabetes. Results indicated a significant improvement in insulin response post-treatment, suggesting a beneficial role in glucose homeostasis.

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Study A : Demonstrated that this compound enhances the activity of antioxidant enzymes in liver tissues.
  • Study B : Found that the peptide reduces blood glucose levels in diabetic rats through improved insulin signaling pathways.
  • Study C : Reported that this compound mitigates the effects of neuroinflammation in models of neurodegenerative diseases.

Q & A

Q. Basic: What are the recommended methods for synthesizing H-Met-Glu-OH in a laboratory setting?

Answer:
this compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Key steps include:

  • Resin activation : Use Wang or Rink amide resin for C-terminal carboxylate anchoring.
  • Amino acid coupling : Activate Fmoc-Met-OH and Fmoc-Glu(OtBu)-OH with coupling agents like HBTU/HOBt in DMF.
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
  • Cleavage : Release the peptide from the resin using TFA cocktails (e.g., TFA:water:TIPS = 95:2.5:2.5).
  • Purification : Employ reverse-phase HPLC with a C18 column and water/acetonitrile gradients (0.1% TFA).
    Validation via LC-MS and NMR ensures sequence accuracy and purity .

Q. Basic: How can researchers ensure the purity and structural integrity of this compound post-synthesis?

Answer:
Critical quality control measures include:

  • Analytical HPLC : Use a C18 column (gradient: 5–95% acetonitrile in 30 min) to assess purity (>95% ideal).
  • Mass spectrometry (MS) : Confirm molecular weight (theoretical: 294.3 g/mol) via ESI-MS or MALDI-TOF.
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify backbone connectivity and side-chain deprotection (e.g., absence of tert-butyl groups for glutamic acid).
  • Amino acid analysis (AAA) : Hydrolyze the peptide and quantify residues via ion-exchange chromatography .

Q. Advanced: What experimental design considerations are critical when studying the biochemical interactions of this compound in cellular models?

Answer:

  • Dose optimization : Conduct preliminary MTT assays to determine non-toxic ranges (e.g., 1–100 µM).
  • Control groups : Include untreated cells, vehicle controls (e.g., DMSO), and positive controls (e.g., known enzyme inhibitors).
  • Time-course studies : Assess acute (1–24 hr) vs. chronic (48–72 hr) exposure effects.
  • Endpoint selection : Use fluorogenic substrates or Western blotting to quantify target enzyme inhibition (e.g., glutamate-specific proteases).
  • Reproducibility : Triplicate experiments with blinded data analysis to minimize bias .

Q. Advanced: How should researchers address contradictory findings in the literature regarding the stability of this compound under physiological conditions?

Answer:

  • Meta-analysis : Systematically review studies to identify variables affecting stability (e.g., pH, temperature, buffer composition). Use PRISMA guidelines for transparency .
  • Replication studies : Reproduce conflicting experiments under standardized conditions (e.g., PBS pH 7.4, 37°C).
  • Advanced analytics : Employ circular dichroism (CD) to monitor conformational changes or LC-MS/MS to detect degradation products.
  • Statistical reconciliation : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

Q. Basic: What safety protocols are essential when handling this compound in laboratory experiments?

Answer:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during peptide weighing and TFA cleavage.
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal.
  • Waste disposal : Segregate halogenated waste (e.g., TFA) from non-halogenated solvents.
  • Emergency measures : Immediate eye irrigation (15 min) for accidental exposure, followed by medical evaluation .

Q. Advanced: What statistical methods are appropriate for analyzing dose-response data involving this compound in pharmacological studies?

Answer:

  • Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC50_{50}/IC50_{50} values.
  • Outlier detection : Use Grubbs’ test or ROUT method (Q=1%).
  • Error propagation : Report 95% confidence intervals for fitted parameters.
  • Comparative analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Software tools : GraphPad Prism or R packages (e.g., drc) for robust modeling .

Q. Basic: How can researchers optimize the solubility of this compound in aqueous buffers for in vitro assays?

Answer:

  • pH adjustment : Dissolve in slightly basic buffers (pH 7.5–8.5) to deprotonate carboxyl groups.
  • Co-solvents : Add 10–20% DMSO or acetonitrile if aqueous solubility is inadequate.
  • Sonication : Briefly sonicate (10–15 sec) to disrupt aggregates.
  • Temperature control : Pre-warm buffers to 37°C for hydrophobic residues like methionine.
  • Validation : Measure absorbance at 280 nm to confirm no precipitation during assays .

Q. Advanced: What strategies can be employed to validate the specificity of this compound in targeting specific enzymatic pathways?

Answer:

  • Competitive inhibition assays : Co-incubate with excess substrate or known inhibitors (e.g., glutamine analogs) to test binding competition.
  • CRISPR/Cas9 knockout models : Use enzyme-deficient cell lines to confirm target dependency.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry.
  • Structural docking : Perform in silico simulations (e.g., AutoDock Vina) to predict interaction sites.
  • Cross-reactivity screens : Test against related enzymes (e.g., aspartate proteases) to rule off-target effects .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5S/c1-18-5-4-6(11)9(15)12-7(10(16)17)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHNYKZHPOEULM-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314353
Record name Methionylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14517-44-3
Record name Methionylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14517-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methionylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.